molecular formula C17H13F3N2O2S2 B2826707 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034246-36-9

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2826707
CAS RN: 2034246-36-9
M. Wt: 398.42
InChI Key: RZMJMRLCLWURGH-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Synthesis and Characterization

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide and its derivatives have been synthesized and characterized for various applications. For instance, a study by Küçükgüzel et al. (2013) focused on synthesizing derivatives for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. They evaluated these compounds for their effectiveness and toxicity, finding compound 1a to exhibit anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Ligand Synthesis for Metal Coordination

Danielle L Jacobs et al. (2013) reported the molecular and supramolecular structures of N-(2-(pyridin-2-yl)ethyl) derivatives of methane-, benzene- and toluenesulfonamide. These compounds, due to their structural properties, are seen as prospective ligands for metal coordination. Their study highlighted differences in conformations and intermolecular interactions, which are crucial for their application in coordination chemistry (Jacobs et al., 2013).

Catalysis

In a study by A. Ruff et al. (2016), derivatives of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide, including 1,1,1-trifluoro-N-(2-(pyridin-2-yl)ethyl)methanesulfonamide, were used to synthesize air-stable complexes for catalysis. These complexes were characterized and assessed for their efficiency in the transfer hydrogenation of various substrates, demonstrating their potential as precatalysts in chemical reactions (Ruff et al., 2016).

Fluorescent Probes for Toxic Benzenethiols Detection

Wang et al. (2012) developed a fluorescent probe for the selective detection of toxic benzenethiols over aliphatic thiols, using N-butyl-4-amino-1,8-naphthalimide as a fluorophore and a 2,4-dinitrobenzenesulfonamide group as a recognition unit. This design, involving the sulfonamide group, allowed for high selectivity and sensitivity in detecting thiophenols in water samples, which is significant for environmental and biological sciences (Wang et al., 2012).

Antimicrobial Activity

A recent study by Ijuomah et al. (2022) investigated the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, demonstrating its effectiveness against various bacteria including Staphylococcus aureus, Salmonella typhi, and Escherichia coli. This research underscores the potential of such sulfonamide derivatives in developing new antimicrobial agents (Ijuomah et al., 2022).

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)13-6-1-2-8-15(13)26(23,24)22-11-12-5-3-9-21-16(12)14-7-4-10-25-14/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMJMRLCLWURGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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